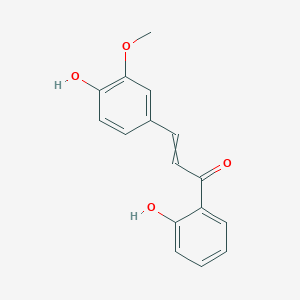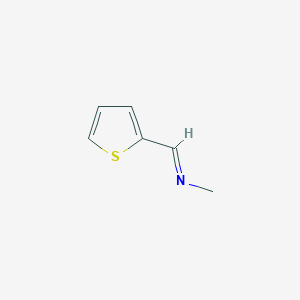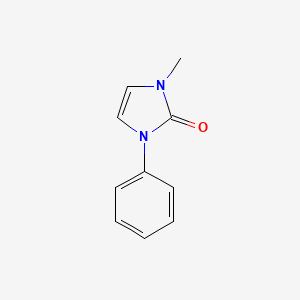![molecular formula C12H19N3O B8714477 2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol is a compound that features a piperazine ring substituted with a 3-amino-phenyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine ring structure and exhibit comparable biological activities.
Pyridazine derivatives: These compounds contain a diazine ring and are known for their diverse pharmacological properties.
Pyrazole derivatives: These compounds feature a pyrazole ring and are used in various medicinal and industrial applications.
Uniqueness
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-amino-phenyl group and an ethanol moiety makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-[4-(3-aminophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9,13H2 |
Clave InChI |
SAJBIKLAWLPXKD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)











